4-(Octyloxy)phenyl 4-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 4-butylbenzoate is a chemical compound with the molecular formula C25H34O3. It is known for its applications in electronic materials, particularly in liquid crystal displays (LCDs) and other advanced materials . This compound is characterized by its unique structure, which includes an octyloxy group attached to a phenyl ring and a butylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(octyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product, which is essential for its application in electronic materials .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
4-(Octyloxy)phenyl 4-butylbenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. In liquid crystal applications, the compound’s unique structure allows it to align and reorient under an electric field, contributing to the display’s optical properties. In biological systems, it may interact with cellular membranes or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-butylbenzoate
- 4-(Decyloxy)phenyl 4-butylbenzoate
- 4-(Octyloxy)phenyl 4-methylbenzoate
Comparison
4-(Octyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of an octyloxy group and a butylbenzoate moiety. This structure imparts distinct physical and chemical properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds, it offers a balance of flexibility and stability, which is crucial for its performance in electronic materials .
Properties
IUPAC Name |
(4-octoxyphenyl) 4-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESAJRHSCPKXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597395 |
Source
|
Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42815-59-8 |
Source
|
Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.